6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Beschreibung
Eigenschaften
CAS-Nummer |
933252-37-0 |
|---|---|
Molekularformel |
C29H28N6O3 |
Molekulargewicht |
508.582 |
IUPAC-Name |
6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C29H28N6O3/c1-20-11-13-21(14-12-20)27-30-28-22-7-3-4-8-23(22)34(29(37)35(28)31-27)19-26(36)33-17-15-32(16-18-33)24-9-5-6-10-25(24)38-2/h3-14H,15-19H2,1-2H3 |
InChI-Schlüssel |
CTQYHERSWRRZBC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a complex organic molecule with significant potential in medicinal chemistry. Characterized by a quinazoline core fused with a triazole ring and various functional groups, this compound exhibits a range of biological activities. Its molecular formula is with a molecular weight of approximately 508.58 g/mol .
Structural Characteristics
The structure of the compound includes:
- Piperazine moiety : Known for its role in modulating neurotransmitter systems.
- Methoxy and p-tolyl groups : These substituents can enhance lipophilicity and biological activity.
Biological Activities
Research indicates that compounds similar to this one exhibit diverse biological activities, including:
- Antidepressant Effects : Piperazine derivatives have shown promise as antidepressants due to their interaction with serotonin receptors .
- Anticancer Activity : The triazole and quinazoline components contribute to anticancer properties by inhibiting cell proliferation .
- Antibacterial Properties : The compound's structure may interact with bacterial enzymes or cell membranes, leading to antibacterial effects .
- Neuroprotective Effects : Similar compounds have demonstrated antioxidant and anti-inflammatory activities that protect neuronal cells .
The proposed mechanisms of action for this compound involve:
- Receptor Modulation : Interaction with serotonin (5-HT) and dopamine (D) receptors, influencing mood and behavior.
- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell metabolism or bacterial survival.
Case Studies
- Antidepressant Activity :
- Anticancer Studies :
- Neuroprotective Studies :
Comparative Analysis
A comparative analysis of structurally similar compounds reveals variations in biological activity based on specific functional groups:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 6-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one | Contains dimethoxy group | Anticancer | |
| 6-[4-Hydroxyphenyl]-3-styryl-[1H]-pyrazolo[3,4-b]pyridine | Different core structure | Antidepressant | |
| 6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one | Contains halogen substituents | Antibacterial |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Spectral Comparisons
Structural and Functional Insights
Core Modifications: The triazoloquinazolinone core is shared across all compounds, providing a rigid scaffold for receptor interaction. Substituents at the 2- and 6-positions dictate solubility, bioavailability, and target selectivity. Piperazine vs. Morpholine: The target compound’s piperazine group (vs.
Substituent Effects :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-methoxyphenyl group (electron-donating) in the target compound contrasts with the 4-bromo-phenyl (electron-withdrawing) in K 13. Methoxy groups may improve metabolic stability compared to bromo substituents.
- Hydroxy vs. Methoxy : K 17 and K 19 feature hydroxyl groups, which increase polarity but may reduce blood-brain barrier penetration compared to the methoxy group in the target compound.
Pharmacological Implications :
- Piperazine-containing analogs (e.g., compound 3 in ) exhibit high yields (96.8%) and stability (melting point 247–249°C), suggesting the target compound may share similar synthetic feasibility.
- Fluorine substitution (e.g., 2-fluorophenyl in ) often enhances binding affinity to CNS targets, but the target’s 2-methoxy group could prioritize peripheral activity.
Table 2: Hypothetical Pharmacokinetic Comparison
Research Findings and Limitations
- Synthetic Efficiency : Piperazine-linked derivatives (e.g., ) achieve higher yields (>90%) compared to brominated or hydroxylated analogs (e.g., K 13), likely due to improved reaction kinetics.
- The 2-methoxyphenyl group may synergize with adenosine A₃ receptor modulation.
- Limitations : Experimental data (e.g., IC₅₀ values, receptor binding assays) for the target compound are absent in the provided evidence, necessitating further study.
Q & A
Q. What synthetic strategies are optimized for preparing triazoloquinazoline derivatives with substituted piperazine moieties?
Answer: The synthesis of triazoloquinazoline derivatives typically involves cyclocondensation reactions and functionalization of piperazine substituents. For example, 2-phenoxy-[1,2,4]triazolo[1,5-a]quinazolin-5-one was synthesized via a reaction between 2-hydrazinobenzoic acid and diphenyl-N-cyano-dithioimidocarbonate in ethanol with triethylamine as a base . Piperazine-containing analogs can be synthesized by introducing piperazine derivatives during alkylation or acylation steps. Optimization includes controlling reaction temperature (e.g., ice-cold conditions for intermediate stabilization) and solvent selection (e.g., ethanol for solubility and recrystallization) .
Q. How are spectroscopic techniques (e.g., NMR, IR) applied to confirm the structure of this compound?
Answer:
- 1H-NMR : For related triazoloquinazoline derivatives, aromatic protons (Ar-H) typically resonate at δ 7.2–8.6 ppm, while methylene (CH2) groups appear at δ 2.5–3.3 ppm. Piperazine protons (N–C) are observed as multiplets at δ 2.1–2.7 ppm .
- IR : Key peaks include CN stretching (~2365 cm⁻¹), CO stretching (~1097 cm⁻¹), and OH bending (~1412 cm⁻¹) .
- LC-MS : Molecular ion peaks (e.g., m/z 346 for a quinazolinone analog) confirm molecular weight .
Q. What methods are used to assess solubility and stability for in vitro assays?
Answer:
- Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 7.4). For example, derivatives like K17 (a triazoloquinazolinone) showed moderate solubility in DMSO (10 mM) .
- Stability : High-performance liquid chromatography (HPLC) monitors degradation under varying pH and temperature conditions. Accelerated stability studies (40°C/75% RH for 4 weeks) are standard .
Advanced Research Questions
Q. How can molecular docking predict the interaction of this compound with biological targets like 14-α-demethylase?
Answer: Molecular docking (e.g., using AutoDock Vina) with enzymes such as 14-α-demethylase (PDB: 3LD6) evaluates binding affinity and mode. Key steps:
Ligand preparation : Optimize the compound’s 3D structure using Gaussian09 with B3LYP/6-31G(d) basis set.
Protein preparation : Remove water molecules and add polar hydrogens to the enzyme.
Docking grid : Define active site residues (e.g., heme-binding pocket for 14-α-demethylase).
Results may show hydrogen bonding with amino acids (e.g., Arg-96) and hydrophobic interactions with piperazine and p-tolyl groups .
Q. How do DFT calculations elucidate electronic properties and reactivity?
Answer: Density Functional Theory (DFT) at B3LYP/6-31G(d) level calculates:
- Frontier molecular orbitals (HOMO-LUMO) : Energy gaps (ΔE) indicate charge transfer potential. For a triazoloquinazoline analog, ΔE = 3.2 eV suggests moderate reactivity .
- Electrostatic potential (ESP) maps : Highlight nucleophilic/electrophilic regions, e.g., electron-deficient triazolo rings and electron-rich methoxyphenyl groups .
- Vibrational frequencies : Match computed IR spectra to experimental data for structural validation .
Q. What crystallographic data reveal about hydrogen bonding and π-π interactions in this compound?
Answer: Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, λ = 1.54178 Å) shows:
- Planarity : The triazoloquinazoline core is planar (mean deviation < 0.02 Å), facilitating π-π stacking with aromatic residues .
- Hydrogen bonding : N–H···O interactions (e.g., N–H distance 1.88 Å) form dimers across inversion centers .
- Dihedral angles : The 2-methoxyphenyl group aligns at 59.3° relative to the core, influencing steric interactions .
Q. How do substituent variations (e.g., p-tolyl vs. fluorophenyl) affect biological activity?
Answer: Structure-activity relationship (SAR) studies compare derivatives:
Q. How are contradictions in spectral or biological data resolved during analysis?
Answer:
- Spectral discrepancies : Cross-validate NMR/IR data with computational predictions (DFT) . For example, unexpected proton shifts may indicate tautomerism or solvent effects.
- Biological variability : Replicate assays under standardized conditions (e.g., 37°C, 5% CO2 for cell-based tests) and use positive controls (e.g., ketoconazole for antifungal assays) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
